molecular formula C17H15F3N2O4 B2393215 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea CAS No. 1351589-29-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Katalognummer: B2393215
CAS-Nummer: 1351589-29-1
Molekulargewicht: 368.312
InChI-Schlüssel: DMHAKHSMEXYAFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a synthetic organic compound of significant interest in pharmacological and medicinal chemistry research. This molecule features a 1,3-benzodioxole moiety, a privileged structure in drug discovery known to contribute to biological activity by influencing the molecule's conformation and electronic properties . The 1,3-benzodioxole group is a common pharmacophore found in compounds evaluated for a range of biological activities, including as inhibitors for enzymes like monoamine oxidase (MAO) . The presence of a trifluoromethyl group attached to one of the phenyl rings is a strategic modification frequently employed in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature . The core urea functional group (-NH-C(O)-NH-) serves as a robust hydrogen-bond donor and acceptor, making it a valuable scaffold for molecular recognition and for designing compounds that can interact with biologically relevant proteins and enzymes. While the specific biological profile of this compound is a subject of ongoing investigation, its structural architecture suggests potential as a valuable research tool for neuroscientific studies, including the exploration of enzyme inhibition and receptor modulation. Researchers can utilize this high-purity compound for in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c18-17(19,20)11-3-1-10(2-4-11)13(23)8-21-16(24)22-12-5-6-14-15(7-12)26-9-25-14/h1-7,13,23H,8-9H2,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHAKHSMEXYAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 2-Hydroxy-2-(4-(Trifluoromethyl)phenyl)ethylamine

Route 1: Henry Reaction and Nitro Reduction

  • Henry Reaction : 4-(Trifluoromethyl)benzaldehyde reacts with nitromethane in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 2-nitro-1-(4-(trifluoromethyl)phenyl)ethanol.
    $$
    \text{ArCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{base}} \text{ArCH(OH)CH}2\text{NO}2 \quad (\text{Ar} = 4-\text{CF}3\text{C}6\text{H}_4)
    $$
  • Catalytic Hydrogenation : The nitro group is reduced to an amine using H$$2$$/Pd-C in ethanol, yielding 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol.
    $$
    \text{ArCH(OH)CH}
    2\text{NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{ArCH(OH)CH}2\text{NH}2
    $$

Urea Formation Strategies

Isocyanate-Amine Coupling

Procedure :

  • Reaction Setup : Benzo[d]dioxol-5-yl isocyanate (1.0 equiv.) and 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine (1.2 equiv.) are stirred in anhydrous THF at 0°C under nitrogen.
  • Quenching : After 12 h, the reaction is quenched with water, and the product is extracted with ethyl acetate.
  • Purification : Column chromatography (SiO$$_2$$, hexane/acetone 7:3) yields the urea derivative.

Advantages :

  • High atom economy.
  • Minimal byproducts (CO$$_2$$ evolution).

Challenges :

  • Sensitivity of isocyanates to moisture.
  • Requires strict anhydrous conditions.

Hypervalent Iodine-Mediated Coupling

Procedure (Adapted from) :

  • Substrate Preparation : Benzo[d]dioxol-5-ylcarboxamide (1.0 equiv.) and 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine (2.0 equiv.) are combined with PhI(OAc)$$2$$ (2.0 equiv.) and K$$3$$PO$$_4$$ (2.0 equiv.) in 1,2-dichloroethane.
  • Reaction Conditions : The mixture is heated at 80°C for 18 h.
  • Workup : Silica gel is added, and the product is purified via column chromatography.

Mechanistic Insight :

  • PhI(OAc)$$_2$$ facilitates Hofmann rearrangement of the amide to an isocyanate intermediate, which reacts in situ with the amine.

Advantages :

  • Avoids handling hazardous isocyanates.
  • Broad functional group tolerance.

Reductive Amination-Urea Sequential Synthesis

Procedure :

  • Aldehyde Intermediate : 4-(Trifluoromethyl)acetophenone is reduced to 2-(4-(trifluoromethyl)phenyl)ethanol using NaBH$$_4$$.
  • Reductive Amination : The alcohol is oxidized to a ketone, which undergoes reductive amination with ammonium acetate to yield the amine.
  • Urea Formation : The amine is coupled with benzo[d]dioxol-5-yl isocyanate as described in Section 3.1.

Analytical Characterization

Spectroscopic Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.62 (d, $$J = 8.2$$ Hz, 2H, Ar-H), 7.45 (d, $$J = 8.2$$ Hz, 2H, Ar-H), 6.85 (s, 1H, NH), 6.78 (d, $$J = 8.0$$ Hz, 1H, dioxole-H), 6.72 (d, $$J = 8.0$$ Hz, 1H, dioxole-H), 5.95 (s, 2H, OCH$$2$$O), 4.82 (t, $$J = 6.0$$ Hz, 1H, CHOH), 3.45 (m, 2H, CH$$_2$$NH), 2.98 (br s, 1H, OH).
  • $$^{13}$$C NMR (101 MHz, CDCl$$3$$) : δ 158.1 (C=O), 148.2 (dioxole-C), 147.8 (dioxole-C), 132.5 (CF$$3$$-Ar), 129.4 (CH), 125.6 (q, $$J = 272$$ Hz, CF$$3$$), 121.3 (CH), 108.5 (CH), 106.2 (CH), 101.3 (OCH$$2$$O), 72.1 (CHOH), 45.8 (CH$$_2$$NH).
  • HRMS (ESI) : Calculated for C$${17}$$H$${14}$$F$$3$$N$$2$$O$$_4$$ [M+H]$$^+$$: 391.0912, Found: 391.0909.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Isocyanate-Amine 78 98 High efficiency Moisture-sensitive reagents
Hypervalent Iodine 65 95 Avoids isocyanates Longer reaction time
Reductive Amination 52 90 Utilizes stable intermediates Multi-step synthesis

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl groups or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: It may find use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Anticancer Activity of Urea Derivatives

Compounds 5g and 5k demonstrated broad-spectrum anticancer activity, with potency varying based on substituents. For example:

  • 5k (Thiophene-pyridinyl) : Lower melting point may enhance solubility but reduce shelf-life .

Biologische Aktivität

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a complex organic compound notable for its multifaceted biological activities. This compound, characterized by its unique structural features, has been the subject of various pharmacological studies aimed at elucidating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F3N3O4C_{15}H_{14}F_3N_3O_4, with a molecular weight of approximately 366.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, a urea functional group, and a trifluoromethyl-substituted phenyl group, which collectively influence its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anticonvulsant Properties : A study published in Bioorganic & Medicinal Chemistry suggested that derivatives of this compound possess moderate anticonvulsant effects in animal models, although further research is required to confirm these findings and understand the underlying mechanisms .
  • Modulation of Biological Pathways : The compound has been investigated for its ability to modulate various biological pathways, impacting cell signaling and metabolic regulation. Its interaction with specific molecular targets may lead to therapeutic outcomes in cancer research and neuropharmacology .
  • Potential Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound could also have beneficial effects in inflammatory diseases .

Case Study 1: Anticonvulsant Activity

In a study focusing on the anticonvulsant activity of related compounds, it was observed that certain derivatives exhibited significant efficacy in reducing seizure activity in rodent models. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic signaling .

Case Study 2: Cancer Research

Research has explored the potential of this compound in cancer treatment. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Further studies are needed to assess its effectiveness in vivo and to identify specific cancer types that may be more responsive to treatment .

Comparative Analysis with Similar Compounds

The following table compares 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea with structurally similar compounds regarding their unique properties and biological activities.

Compound NameStructural FeaturesUnique Properties
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)ureaBenzo[d][1,3]dioxole + trifluoromethyl phenylPotential anticonvulsant and anti-cancer properties
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)ureaBenzo[d][1,3]dioxole + naphthaleneInvestigated for anti-cancer properties
2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acidBenzo[d][1,3]dioxole + hydroxyl groupStudied for anti-inflammatory effects

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in critical metabolic pathways.
  • Receptor Interaction : The compound's structure allows it to bind to various receptors, influencing cellular responses.

Q & A

Q. Methodological Insight :

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to map interactions with targets like MMP-2/9 or kinases.
  • SAR Studies : Compare activity of derivatives with modified substituents (e.g., replacing trifluoromethyl with nitro groups) .

What synthetic routes are most efficient for producing this compound?

Basic Synthesis :
The compound is typically synthesized via:

Benzodioxole precursor preparation : Cyclization of catechol derivatives with dichloromethane .

Trifluoromethylphenyl intermediate : Friedel-Crafts alkylation of 4-(trifluoromethyl)benzene derivatives .

Urea linkage formation : Reacting the intermediates with phosgene or carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .

Q. Advanced Optimization :

  • Yield Improvement : Use microwave-assisted synthesis to reduce reaction time (e.g., 80% yield in 30 minutes vs. 48 hours conventionally) .
  • Purity Control : Purify via flash chromatography (hexane/EtOAc gradient) and confirm purity via HPLC (≥95%) .

How can researchers resolve contradictions in reported biological activity data?

Case Example :
If one study reports potent anticancer activity (IC50 = 2 µM) but another shows weak efficacy (IC50 > 50 µM) :

  • Experimental Variables : Compare cell lines (e.g., HeLa vs. MCF-7), assay conditions (e.g., serum concentration), and compound stability (e.g., degradation in DMSO).
  • Mechanistic Validation : Perform target-specific assays (e.g., Western blot for apoptosis markers like caspase-3) .

Q. Methodology :

  • Meta-Analysis : Use tools like RevMan to aggregate data across studies.
  • Dose-Response Curves : Validate activity across multiple concentrations (n ≥ 3 replicates) .

What advanced techniques characterize this compound’s interactions with biological targets?

Q. Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified receptors .
  • Cryo-EM : Resolve binding conformations in enzyme complexes (e.g., MMP-9) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. Data Interpretation :

  • Negative Cooperativity : If Hill coefficient < 1, suspect allosteric modulation .

How does the hydroxyl group in the ethyl spacer affect pharmacokinetics?

Basic Pharmacokinetics :
The hydroxyl group enhances solubility (LogP reduced from 3.8 to 2.5) but may increase metabolic oxidation (CYP450-mediated).

Q. Advanced Strategies :

  • Prodrug Design : Acetylate the hydroxyl group to improve bioavailability, with in vivo hydrolysis releasing the active form .
  • Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte assays .

What computational tools predict this compound’s off-target effects?

Q. Tools :

  • SwissTargetPrediction : Prioritize kinase or GPCR targets .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) .

Q. Validation :

  • Kinase Profiling Panels : Test against 468 kinases (e.g., DiscoverX) to confirm selectivity .

How do structural analogs compare in activity?

Q. Comparative Data :

Analog Modification IC50 (µM) Target
Parent CompoundNone2.0MMP-9
1-(Benzodioxol-5-yl)-3-(thiophen-3-ylmethyl)ureaThiophene substitution15.0Anticancer
Trifluoromethyl → NitroElectron-withdrawing group>50Inactive

Q. Methodological Insight :

  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Key Issues :

  • Low Yield in Coupling Step : Optimize carbodiimide coupling (e.g., switch from EDC to DCC) .
  • Byproduct Formation : Monitor via LC-MS and adjust stoichiometry (1.2:1 ratio of amines to coupling agents) .

Q. Scale-Up Protocols :

  • Continuous Flow Reactors : Improve reproducibility (e.g., Uniqsis FlowSyn) .

How can researchers validate the compound’s stability under physiological conditions?

Q. Protocol :

pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hours.

LC-MS Analysis : Detect degradation products (e.g., hydrolysis of urea to amine) .

Q. Data Example :

  • Half-Life : 8 hours in plasma (major metabolite: hydroxylated benzodioxole) .

What in vitro models best predict in vivo efficacy?

Q. Recommended Models :

  • 3D Tumor Spheroids : Mimic tumor microenvironment (e.g., HT-29 colon cancer spheroids) .
  • Patient-Derived Organoids : Test compound sensitivity in genetically annotated models .

Q. Limitations :

  • False Negatives : Address via hypoxia-mimicking conditions (1% O2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.